![molecular formula C16H14BrNO4S B2709661 dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-90-8](/img/structure/B2709661.png)
dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound with the CAS Number: 337920-90-8. It has a molecular weight of 396.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 396.26 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, also known as 6,7-dimethyl 5-(4-bromophenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. Each application is detailed in a separate section for clarity.
Antitumor and Cytotoxic Activity
This compound has shown significant potential in antitumor and cytotoxic applications. Research indicates that derivatives of thiazole, including this compound, can inhibit the growth of various cancer cell lines. The presence of the bromophenyl group enhances its ability to interact with cellular targets, leading to apoptosis in cancer cells .
Antimicrobial Properties
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits strong antimicrobial activity. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a promising candidate for developing new antimicrobial agents .
Photocatalytic Applications
The compound’s unique structure allows it to act as an efficient photocatalyst. It can be used in organic synthesis reactions, particularly in photoredox catalysis. This application is valuable for developing environmentally friendly chemical processes, as it utilizes light to drive reactions, reducing the need for harsh chemicals .
Fluorescent Probes
Due to its conjugated system, this compound can be used as a fluorescent probe. It has applications in bioimaging, where it can help visualize cellular components under a microscope. Its fluorescence properties make it useful for tracking biological processes in real-time .
Antioxidant Activity
Research has shown that this compound possesses antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in the development of pharmaceuticals aimed at treating diseases associated with oxidative damage .
Antiviral Activity
Preliminary research indicates that this compound may have antiviral properties. It has shown activity against certain viruses, suggesting its potential use in antiviral drug development. This application is particularly important given the ongoing need for effective antiviral therapies.
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts Synthesis, antileishmanial, antimalarial evaluation and molecular docking study Synthetic Methodologies Toward Thiazolothiazoles (Microreview) : Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives : 4,7-Diarylbenzo [c] [1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 5-(4-bromophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJVZJOPZMRYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

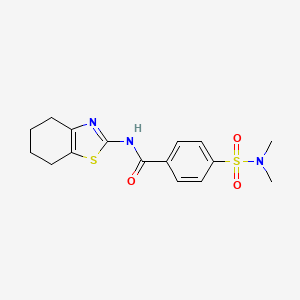
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)
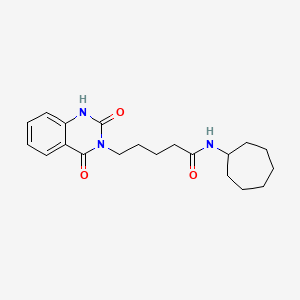
amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)
![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)
![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)
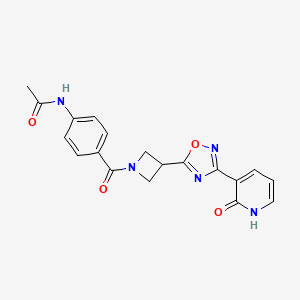
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)
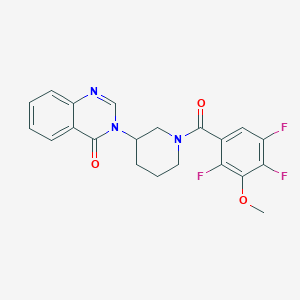
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2709593.png)

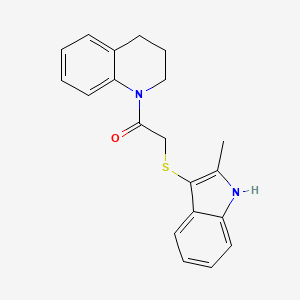
![4-morpholino-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2709598.png)
